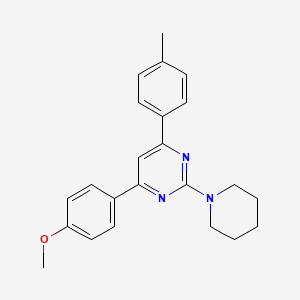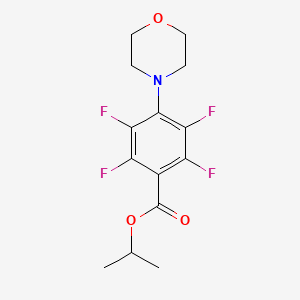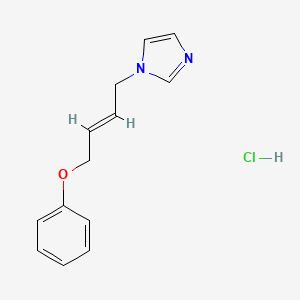
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine, also known as MMPIP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a high affinity for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.
作用機序
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine acts as a negative allosteric modulator of mGluR7. This receptor is primarily expressed in the presynaptic terminals of neurons and plays a crucial role in regulating neurotransmitter release. By inhibiting the activity of mGluR7, 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine increases the release of neurotransmitters such as glutamate and GABA, which can improve cognitive function and modulate anxiety and depression.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been shown to increase the release of glutamate and GABA, which can modulate anxiety and depression and improve cognitive function.
実験室実験の利点と制限
The main advantage of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for mGluR7, which makes it a potent and specific modulator of this receptor. However, one limitation of using 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine in clinical trials. Another area of interest is the development of new analogs of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine that exhibit improved solubility and pharmacokinetic properties. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine on neurotransmitter release and cognitive function.
合成法
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylacetonitrile to form 4-(4-methoxyphenyl)-4-methylphenylacetonitrile. This intermediate is then reacted with piperidine to form 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine. The final product can be purified using column chromatography.
科学的研究の応用
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic and antidepressant-like effects in preclinical models of anxiety and depression. 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(1-piperidinyl)pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-17-6-8-18(9-7-17)21-16-22(19-10-12-20(27-2)13-11-19)25-23(24-21)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVFKMHTNKBPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B6110956.png)

![6-ethyl-2-(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6110971.png)
![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6110984.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6110996.png)


![4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6111034.png)
![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)

![[4-oxo-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![5-(1,3-benzodioxol-5-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6111056.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![3-fluoro-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6111063.png)